molecular formula C18H15ClN2O3 B13997744 Ethyl 4-(7-chloro-2-methyl-4-oxoquinazolin-3(4H)-yl)benzoate CAS No. 64918-69-0

Ethyl 4-(7-chloro-2-methyl-4-oxoquinazolin-3(4H)-yl)benzoate

Cat. No.: B13997744
CAS No.: 64918-69-0
M. Wt: 342.8 g/mol
InChI Key: OBTJBJMMAMIZKS-UHFFFAOYSA-N
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Description

Benzoic acid,4-(7-chloro-2-methyl-4-oxo-3(4H)-quinazolinyl)-, ethyl ester is a synthetic organic compound. It belongs to the class of quinazolinone derivatives, which are known for their diverse biological activities. This compound is characterized by the presence of a benzoic acid moiety linked to a quinazolinone structure, with an ethyl ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid,4-(7-chloro-2-methyl-4-oxo-3(4H)-quinazolinyl)-, ethyl ester typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 7-chloro-2-methyl-4-oxo-3(4H)-quinazolinone.

    Esterification: The quinazolinone derivative is then esterified with ethyl benzoate under acidic or basic conditions to form the desired compound.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions, such as:

    Catalysts: Use of catalysts to enhance reaction rates.

    Temperature and Pressure: Controlled temperature and pressure to maximize yield.

    Purification: Techniques like recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid,4-(7-chloro-2-methyl-4-oxo-3(4H)-quinazolinyl)-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding carboxylic acids.

    Reduction: Reduction of the quinazolinone moiety to form dihydroquinazolinones.

    Substitution: Halogen substitution reactions on the quinazolinone ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents like N-bromosuccinimide (NBS).

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of dihydroquinazolinones.

    Substitution: Formation of halogen-substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of benzoic acid,4-(7-chloro-2-methyl-4-oxo-3(4H)-quinazolinyl)-, ethyl ester involves:

    Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

    Pathways: Modulation of biochemical pathways, such as inhibition of enzyme activity or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid derivatives: Compounds with similar benzoic acid moieties.

    Quinazolinone derivatives: Compounds with similar quinazolinone structures.

Uniqueness

    Structural Features: The combination of benzoic acid and quinazolinone moieties with an ethyl ester group makes this compound unique.

    Biological Activity: The specific arrangement of functional groups may confer unique biological activities compared to other similar compounds.

Properties

CAS No.

64918-69-0

Molecular Formula

C18H15ClN2O3

Molecular Weight

342.8 g/mol

IUPAC Name

ethyl 4-(7-chloro-2-methyl-4-oxoquinazolin-3-yl)benzoate

InChI

InChI=1S/C18H15ClN2O3/c1-3-24-18(23)12-4-7-14(8-5-12)21-11(2)20-16-10-13(19)6-9-15(16)17(21)22/h4-10H,3H2,1-2H3

InChI Key

OBTJBJMMAMIZKS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=NC3=C(C2=O)C=CC(=C3)Cl)C

Origin of Product

United States

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